3-Acetoxy 2-furyl ketone
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Overview
Description
3-Acetoxy 2-furyl ketone is an organic compound with the molecular formula C7H6O4 It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of an acetoxy group (CH3COO) attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Acetoxy 2-furyl ketone can be synthesized through several methods. One common approach involves the cyclization of 1,6-dioxo-2,4-dienes in the presence of acid catalysts such as p-toluenesulfonic acid or hydrochloric acid. The reaction conditions, including the choice of solvent (e.g., dichloromethane or acetic acid) and temperature, significantly influence the yield and selectivity of the product .
Industrial Production Methods
Industrial production of this compound typically involves the catalytic cross-ketonization of bio-based 2-methyl furoate and acetic acid over a ZrO2 catalyst. This method is advantageous due to its high selectivity and conversion rates, as well as its lower environmental impact compared to traditional routes .
Chemical Reactions Analysis
Types of Reactions
3-Acetoxy 2-furyl ketone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-furanyloxoacetic acid, an intermediate in the synthesis of antibiotics.
Reduction: Reduction reactions can convert it into different derivatives, depending on the reagents and conditions used.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium nitrite for oxidation and palladium catalysts for reduction. The choice of solvent and temperature also plays a crucial role in determining the reaction outcome .
Major Products
Major products formed from these reactions include 2-furanyloxoacetic acid and various substituted furans, which have applications in pharmaceuticals and other industries .
Scientific Research Applications
3-Acetoxy 2-furyl ketone has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Acetoxy 2-furyl ketone involves its interaction with specific molecular targets and pathways. For example, in the synthesis of antibiotics, it acts as an intermediate that undergoes further chemical transformations to produce the active pharmaceutical ingredient . The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Acetoxy 2-furyl ketone include:
2-Acetylfuran: Another furan derivative used in the synthesis of pharmaceuticals and as a food additive.
5-Hydroxymethylfurfural: A versatile platform chemical derived from biomass, used in the production of biofuels and other value-added chemicals.
Uniqueness
This compound is unique due to its specific structure, which allows for a wide range of chemical reactions and applications. Its acetoxy group provides a reactive site for further functionalization, making it a valuable intermediate in organic synthesis and industrial applications .
Properties
Molecular Formula |
C13H10O7 |
---|---|
Molecular Weight |
278.21 g/mol |
IUPAC Name |
[2-(3-acetyloxyfuran-2-carbonyl)furan-3-yl] acetate |
InChI |
InChI=1S/C13H10O7/c1-7(14)19-9-3-5-17-12(9)11(16)13-10(4-6-18-13)20-8(2)15/h3-6H,1-2H3 |
InChI Key |
MZMVOTLKBBGKRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(OC=C1)C(=O)C2=C(C=CO2)OC(=O)C |
Origin of Product |
United States |
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